sodium;undec-10-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

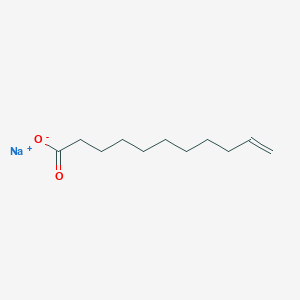

Sodium undec-10-enoate, also known as sodium undecylenate, is a sodium salt of undec-10-enoic acid. It is an anionic surfactant with the molecular formula C11H19NaO2. This compound is known for its antimicrobial properties and is commonly used in personal care products, pharmaceuticals, and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium undec-10-enoate can be synthesized through the neutralization of undec-10-enoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:

C11H20O2+NaOH→C11H19NaO2+H2O

Industrial Production Methods

In industrial settings, sodium undec-10-enoate is produced by the saponification of castor oil, which contains undec-10-enoic acid. The process involves heating castor oil with sodium hydroxide, followed by purification steps to isolate the sodium undec-10-enoate .

Análisis De Reacciones Químicas

Types of Reactions

Sodium undec-10-enoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form saturated fatty acids.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Common nucleophiles include halides and amines.

Major Products

Oxidation: Undec-10-enoic acid.

Reduction: Undecanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Properties

Sodium undecylenate exhibits significant antimicrobial activity, making it a valuable compound in the treatment of fungal infections. Research indicates that it can effectively combat pathogens such as Candida albicans and dermatophytes responsible for skin infections like athlete's foot and ringworm. A study demonstrated that undecylenic acid derivatives, including sodium undecylenate, can form complexes with iron ions, which enhances their antimicrobial efficacy against resistant strains of bacteria and fungi .

Case Study: Antifungal Efficacy

In a clinical study involving patients with dermatophyte infections, sodium undecylenate was administered topically. Results showed a marked improvement in symptoms within two weeks of treatment, with a significant reduction in fungal load as measured by culture tests .

Agricultural Applications

Natural Fungicide

Sodium undecylenate is utilized in agriculture as a natural fungicide. Its application helps control fungal diseases in crops without the adverse effects associated with synthetic chemicals. The compound's effectiveness against Phytophthora species highlights its potential for sustainable agricultural practices .

Data Table: Efficacy Against Fungal Pathogens

| Pathogen | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Phytophthora infestans | 100 | 85 |

| Botrytis cinerea | 200 | 90 |

| Fusarium oxysporum | 150 | 80 |

Material Science Applications

Polymer Synthesis

Sodium undecylenate is also explored in the synthesis of polymers due to its unsaturated fatty acid structure. It can be polymerized to create biodegradable plastics with potential applications in packaging and biomedical devices. The incorporation of sodium undecylenate into polymer matrices enhances mechanical properties and biodegradability .

Case Study: Biodegradable Plastics

A recent study focused on the polymerization of sodium undecylenate with other monomers to produce a biodegradable plastic suitable for food packaging. The resulting material demonstrated excellent barrier properties against moisture and oxygen while maintaining structural integrity over time .

Cosmetic Applications

Skin Care Products

Due to its antifungal and antibacterial properties, sodium undecylenate is increasingly used in cosmetic formulations aimed at treating acne and other skin conditions. Its ability to inhibit microbial growth makes it an effective ingredient in topical treatments .

Mecanismo De Acción

The antimicrobial activity of sodium undec-10-enoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased membrane permeability and ultimately leading to cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparación Con Compuestos Similares

Similar Compounds

Sodium laurate: Another anionic surfactant with similar antimicrobial properties.

Sodium oleate: A sodium salt of oleic acid, used in similar applications but with different fatty acid chain lengths.

Sodium palmitate: A sodium salt of palmitic acid, commonly used in soap production.

Uniqueness

Sodium undec-10-enoate is unique due to its unsaturated carbon chain, which imparts distinct chemical reactivity and antimicrobial properties compared to its saturated counterparts .

Propiedades

IUPAC Name |

sodium;undec-10-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYPZNSPQXLRRQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCCCCCC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.